molecular formula C18H18F3N3S B11484881 5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

Cat. No.: B11484881
M. Wt: 365.4 g/mol
InChI Key: XINSLWKKOFVTPJ-UHFFFAOYSA-N
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Description

5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is a complex organic compound that belongs to the class of triazinane derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazinane ring system. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-phenylethylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazinane-2-thione compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction parameters.

Chemical Reactions Analysis

Types of Reactions

5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the triazinane ring to its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted triazinane derivatives.

Scientific Research Applications

5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione is unique due to its triazinane ring system combined with the trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H18F3N3S

Molecular Weight

365.4 g/mol

IUPAC Name

5-(2-phenylethyl)-1-[3-(trifluoromethyl)phenyl]-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H18F3N3S/c19-18(20,21)15-7-4-8-16(11-15)24-13-23(12-22-17(24)25)10-9-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2,(H,22,25)

InChI Key

XINSLWKKOFVTPJ-UHFFFAOYSA-N

Canonical SMILES

C1NC(=S)N(CN1CCC2=CC=CC=C2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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